molecular formula C16H20BBrN2O2 B2677344 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester CAS No. 2377608-85-8

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester

Cat. No. B2677344
CAS RN: 2377608-85-8
M. Wt: 363.06
InChI Key: QKWRTLHBAJSWHY-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is a chemical compound used in various applications. It can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . It can also be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is C16H20BBrN2O2 . The InChI code is 1S/C16H20BBrN2O2/c1-15(2)16(3,4)22-17(21-15)14-13(18)10-19-20(14)11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 .


Chemical Reactions Analysis

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The molecular weight of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is 363.06 . The compound is stored in a freezer .

Scientific Research Applications

Building Blocks in Organic Synthesis

Pinacol boronic esters, such as 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . They are stable, easy to purify, and often commercially available .

Protodeboronation

Protodeboronation of pinacol boronic esters is a process that is not well developed. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Functional Group Transformations

The boron moiety in pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Drug Delivery Systems

Pinacol boronic esters can be used in the development of drug delivery systems . For example, a reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester .

Synthesis of Complex Molecules

Protodeboronation of pinacol boronic esters has been used in the formal total synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B .

Safety and Hazards

In case of skin contact with 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

1-benzyl-4-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BBrN2O2/c1-15(2)16(3,4)22-17(21-15)14-13(18)10-19-20(14)11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWRTLHBAJSWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester

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